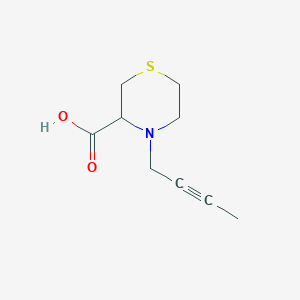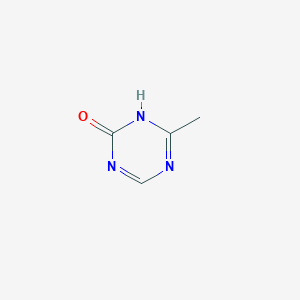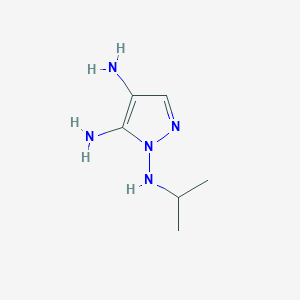![molecular formula C14H14Cl3F3N4O4 B12861041 Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate](/img/structure/B12861041.png)
Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nicotinate moiety, and a trichloroallanoyl group. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the nicotinate moiety, followed by the introduction of the trifluoromethyl group. The trichloroallanoyl group is then incorporated through a series of substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, its unique structure could be explored for drug development, particularly in targeting specific molecular pathways. Industrial applications may include its use in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group and the trichloroallanoyl moiety play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Compared to other similar compounds, Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate stands out due to its unique combination of functional groups Similar compounds may include other nicotinate derivatives or trifluoromethyl-containing molecules
Properties
Molecular Formula |
C14H14Cl3F3N4O4 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
ethyl 5-[(Z)-N'-[(2S)-2-amino-2,3,3-trichloropropanoyl]oxycarbamimidoyl]-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H14Cl3F3N4O4/c1-3-27-10(25)7-4-6(5(2)23-8(7)14(18,19)20)9(21)24-28-12(26)13(17,22)11(15)16/h4,11H,3,22H2,1-2H3,(H2,21,24)/t13-/m0/s1 |
InChI Key |
ZSAVHMFDXPMYLS-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(C(=C1)/C(=N/OC(=O)[C@](C(Cl)Cl)(N)Cl)/N)C)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C(=NOC(=O)C(C(Cl)Cl)(N)Cl)N)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12860963.png)

![N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B12860982.png)
![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)

![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)




![(2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12861019.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12861023.png)

